molecular formula C12H10O3 B088920 2-(2-Hydroxy-1-naphthyl)acetic acid CAS No. 10441-45-9

2-(2-Hydroxy-1-naphthyl)acetic acid

Cat. No. B088920
CAS RN: 10441-45-9
M. Wt: 202.21 g/mol
InChI Key: JXCXDZUOPZXGIA-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-1-naphthyl)acetic acid is a chemical compound with significant interest due to its diverse applications in chemical synthesis and potential biological activities. Its structure comprises a naphthyl group with a hydroxyl and an acetic acid moiety, making it a versatile intermediate in organic synthesis.

Synthesis Analysis

The synthesis of 2-(2-Hydroxy-1-naphthyl)acetic acid involves base-catalyzed condensation of 2-naphthol with glyoxylic acid, presenting a facile preparation method. This approach allows for the generation of novel α-hydroxy-α-(2-hydroxy-1-naphthyl)acetic acid derivatives with potential for further chemical modification and application (Yamaye et al., 2004).

Molecular Structure Analysis

While direct analyses of the molecular structure of 2-(2-Hydroxy-1-naphthyl)acetic acid in the papers are scarce, related compounds and derivatives provide insights into the reactivity and electronic characteristics of the naphthyl group, which influence the acid's chemical behavior and synthesis pathways.

Chemical Reactions and Properties

The compound participates in three-component reactions, showcasing its reactivity and utility in synthesizing complex molecular frameworks. For example, reactions involving 2-hydroxy-1,4-naphthaquinone, aldehydes, and amines under specific conditions highlight the compound's versatility (Bharti et al., 2017).

Physical Properties Analysis

The physical properties of 2-(2-Hydroxy-1-naphthyl)acetic acid, such as solubility, melting point, and crystalline form, are crucial for its application in various chemical processes. These characteristics depend significantly on the synthesis method and conditions, which define its purity and physical state.

Chemical Properties Analysis

Its chemical properties, including acidity, reactivity with different chemical agents, and participation in catalytic cycles, are essential for understanding its role in synthesis and potential applications in organic chemistry. The compound's ability to act as an organocatalyst in the synthesis of a wide variety of 1-amidoalkyl-2-naphthols and isoxazol-5(4H)-ones underlines its significant chemical versatility (Kiyani et al., 2015).

Scientific Research Applications

  • A study by Yamaye et al. (2004) describes the preparation of novel α-hydroxy-α-(2-hydroxy-1-naphthyl)acetic acid through a base-catalyzed condensation process. This process involves 2-naphthol and glyoxylic acid, demonstrating the compound's potential in synthetic chemistry applications (Yamaye et al., 2004).

  • Krämer et al. (1994) developed a selective enzyme-linked immunosorbent assay for 1-naphthol using derivatives of 2-(2-Hydroxy-1-naphthyl)acetic acid. This highlights its use in biochemical assays, particularly for metabolites of substances like carbaryl (Krämer et al., 1994).

  • Research by Legler et al. (1965) synthesized and compared 4-, 5- and 8-hydroxy-1-naphthyl acetic acid with a metabolic product of 1-naphthyl acetic acid isolated from wheat coleoptils. This study indicates the relevance of these compounds in plant metabolism and possibly in agricultural chemistry (Legler et al., 1965).

  • Kito et al. (1991) investigated the base-catalyzed alkylation of 2-naphthol with glyoxal, forming products including the lactone of (2-hydroxy-1-naphthyl) acetic acid. This research contributes to our understanding of the compound's chemical behavior and potential uses in synthetic pathways (Kito et al., 1991).

  • Brain et al. (1971) conducted a study on seco-steroids, involving the reduction of 2-(6-methoxy-2-naphthyl)-1-methyl-5-oxocyclopentane-1-acetic acids to lactones and hydroxy-acids. This indicates potential applications in steroid chemistry and pharmaceuticals (Brain et al., 1971).

properties

IUPAC Name

2-(2-hydroxynaphthalen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c13-11-6-5-8-3-1-2-4-9(8)10(11)7-12(14)15/h1-6,13H,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCXDZUOPZXGIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303896
Record name (2-Hydroxynaphthalen-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Hydroxy-1-naphthyl)acetic acid

CAS RN

10441-45-9
Record name 10441-45-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Hydroxynaphthalen-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Růžička, D Koval, J Vávra… - … of Chromatography A, 2016 - Elsevier
Noncovalent molecular interactions between helquats, a new class of dicationic helical extended diquats, and several chiral acidic aromatic drugs and catalysts have been investigated …
Number of citations: 24 www.sciencedirect.com

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